An In-Depth Technical Guide to Chromane-7-carbaldehyde: Properties, Synthesis, and Applications for the Research Scientist
An In-Depth Technical Guide to Chromane-7-carbaldehyde: Properties, Synthesis, and Applications for the Research Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromane Scaffold and the Significance of the 7-Carbaldehyde Moiety
The chromane ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and is widely distributed in nature.[1] Its derivatives are known to possess a wide array of pharmacological activities, including antioxidant, anticancer, and antiepileptic properties.[2] Chromane-7-carbaldehyde, also known as 3,4-dihydro-2H-1-benzopyran-7-carbaldehyde, represents a key synthetic intermediate, offering a reactive aldehyde functionality at the 7-position of the chromane nucleus. This strategic placement of an electrophilic group on a biologically relevant scaffold opens up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications. The aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Chromane-7-carbaldehyde, its synthesis and reactivity, and its potential as a building block in drug discovery and development.
Physicochemical Properties of Chromane-7-carbaldehyde
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. While experimental data for some properties of Chromane-7-carbaldehyde are not widely reported in publicly available literature, key identifiers and supplier-provided information are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₂ | [3][4] |
| Molecular Weight | 162.19 g/mol | [3] |
| CAS Number | 124362-47-6 | [3][4] |
| Purity | Typically ≥95% | [3][4] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not explicitly stated in available literature | - |
| Boiling Point | Not explicitly stated in available literature | - |
| Solubility | Not explicitly stated in available literature | - |
Note: The lack of publicly available, experimentally determined physical constants such as melting point, boiling point, and solubility highlights the need for researchers to perform these characterizations upon acquisition of the compound.
Chemical Structure and Reactivity
The chemical structure of Chromane-7-carbaldehyde is foundational to its reactivity. The molecule consists of a dihydropyran ring fused to a benzene ring, with a carbaldehyde group at the 7-position.
Caption: Chemical structure of Chromane-7-carbaldehyde.
The reactivity of Chromane-7-carbaldehyde is dominated by the chemistry of the aromatic aldehyde and the chromane nucleus.
Reactions of the Aldehyde Group: The aldehyde functionality is a versatile electrophilic center, susceptible to nucleophilic attack. This allows for a wide range of transformations, including:
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (Chromane-7-carboxylic acid), providing a different functional handle for further derivatization, such as amide or ester formation.
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Reduction: Reduction of the aldehyde yields the corresponding primary alcohol (7-hydroxymethyl-chromane). This transformation can be achieved using various reducing agents like sodium borohydride or lithium aluminum hydride.
-
Reductive Amination: This powerful reaction allows for the introduction of primary or secondary amines by reacting the aldehyde with an amine in the presence of a reducing agent, forming a diverse library of amino-substituted chromane derivatives.
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Wittig Reaction and Related Olefinations: The aldehyde can be converted to an alkene through reaction with phosphorus ylides (Wittig reaction) or other related olefination reagents. This enables the extension of the carbon skeleton and the introduction of various substituents.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds, such as malonates or nitroalkanes, to form new carbon-carbon bonds and extend the molecular framework.
Reactions involving the Chromane Nucleus: The aromatic ring of the chromane scaffold can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the directing effects of the existing substituents (the ether oxygen and the aldehyde group).
Synthesis of Chromane-7-carbaldehyde: A Conceptual Pathway
A potential retrosynthetic analysis for Chromane-7-carbaldehyde is depicted below:
Caption: Retrosynthetic analysis of Chromane-7-carbaldehyde.
A forward synthetic approach could involve the following key steps:
Step 1: Friedel-Crafts Acylation of a Protected Phenol. Starting with a suitably protected m-cresol, a Friedel-Crafts acylation could introduce an acetyl group at the para-position to the hydroxyl group.
Step 2: Introduction of the Dihydropyran Ring. The resulting acetophenone could then be reacted with a three-carbon synthon, such as acrolein or a protected equivalent, under acidic or basic conditions to construct the dihydropyran ring of the chromane nucleus.
Step 3: Conversion of the Acetyl Group to a Carbaldehyde. The acetyl group at the 7-position would then need to be converted to the desired carbaldehyde. This could potentially be achieved through a multi-step sequence, for example, by reduction to the corresponding alcohol followed by oxidation.
Experimental Protocol: A General Method for Chromene Synthesis
While not specific to Chromane-7-carbaldehyde, a general, widely cited method for the synthesis of 2H-chromenes involves the condensation of salicylaldehydes with active methylene compounds. This can provide a conceptual basis for designing a synthesis. For instance, the reaction of a substituted salicylaldehyde with malononitrile can lead to the formation of a chromene derivative.[5]
Spectral Characterization (Predicted)
Without experimental data, we can predict the expected spectral features of Chromane-7-carbaldehyde based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
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Aldehyde Proton: A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
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Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants, in the range of δ 6.8-7.8 ppm.
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Chromane Protons: The protons on the dihydropyran ring would appear as multiplets in the upfield region. The two protons at C4 (adjacent to the aromatic ring) would likely be around δ 2.7-3.0 ppm, and the two protons at C3 would be in the region of δ 1.9-2.2 ppm. The two protons at C2 (adjacent to the ether oxygen) would be the most downfield of the aliphatic protons, likely around δ 4.2-4.5 ppm.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A resonance in the highly downfield region, characteristic of an aldehyde, around δ 190-200 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with carbons attached to oxygen appearing more downfield.
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Aliphatic Carbons: Three signals for the C2, C3, and C4 carbons of the dihydropyran ring, typically in the range of δ 20-70 ppm. The C2 carbon, being attached to oxygen, would be the most downfield of the three.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands, one around 2820 cm⁻¹ and another around 2720 cm⁻¹.
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Aromatic C=C Stretches: Medium to weak bands in the region of 1450-1600 cm⁻¹.
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C-O-C Stretch (Ether): A characteristic band in the fingerprint region, typically around 1200-1250 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending bands in the 750-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 162).
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z = 133. Other fragmentations could involve the cleavage of the dihydropyran ring.
Potential Applications in Drug Discovery and Development
The chromane scaffold is a well-established pharmacophore, and the introduction of a versatile aldehyde group at the 7-position makes Chromane-7-carbaldehyde a highly attractive starting material for the synthesis of new chemical entities with potential therapeutic value.[1]
Caption: Potential derivatization pathways and therapeutic applications.
The aldehyde functionality allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets. For instance, the synthesis of chromane-based Schiff bases, hydrazones, and other heterocyclic derivatives can be readily achieved from Chromane-7-carbaldehyde. These classes of compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Given that various chromane derivatives have shown promise as anticancer and antiepileptic agents, it is plausible that novel derivatives of Chromane-7-carbaldehyde could be investigated for these therapeutic areas.[2] The lipophilic nature of the chromane core can contribute to favorable pharmacokinetic properties, such as cell membrane permeability.
Safety and Handling
Chromane-7-carbaldehyde is classified as harmful and an irritant.[4] The following hazard statements apply:
-
H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
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In case of contact, wash the affected area thoroughly with water.
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Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[3]
Conclusion
Chromane-7-carbaldehyde is a valuable synthetic intermediate that combines the biologically relevant chromane scaffold with a versatile aldehyde functionality. While a comprehensive experimental characterization of its physical properties is not yet widely available, its chemical reactivity is well-defined by the constituent functional groups. Its potential as a building block for the synthesis of novel therapeutic agents is significant, particularly in the areas of oncology and neurology. Further research into the synthesis of diverse libraries of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising scaffold.
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